Regioselectivity Switch in Carbanion Reactivity: 1-Propenyl (Vinylic) vs. 2-Propenyl (Allylic) Phosphonate Toward Aromatic Aldehydes
When treated with n-BuLi and subsequently exposed to aromatic aldehydes, diethyl prop-2-enylphosphonate (allylic isomer) undergoes fully reversible α- and γ-addition, yielding both kinetic α-adducts and thermodynamic γ-adducts. In contrast, diethyl prop-1-enylphosphonate (the vinylic target compound) exhibits no reactivity toward aldehydes under identical conditions; instead, the organolithium species undergoes conjugate addition across the α,β-unsaturated bond [1]. This fundamental reactivity divergence means that the vinylic phosphonate cannot serve as a direct replacement for the allylic isomer in aldehyde olefination sequences, and vice versa.
| Evidence Dimension | Reactivity toward aromatic aldehydes after lithiation (BuLi, THF or benzene) |
|---|---|
| Target Compound Data | No aldehyde addition observed; conjugate addition of the organolithium to the α,β-unsaturated bond occurs instead |
| Comparator Or Baseline | Diethyl prop-2-enylphosphonate (allylic phosphonate): fully reversible α- and γ-addition to aromatic aldehydes; α-adducts are kinetic products, γ-adducts are thermodynamic products |
| Quantified Difference | Qualitative binary outcome: aldehyde addition (allylic) vs. no aldehyde addition (vinylic); the allylic system produces two regioisomeric adducts, the vinylic system produces none |
| Conditions | Deprotonation with n-BuLi in benzene or THF, then addition of aromatic aldehyde; room temperature |
Why This Matters
A laboratory requiring aldehyde olefination via phosphonate carbanions must select the correct regioisomer; ordering “propenylphosphonate” without specifying double-bond position will result in a reagent that is either productive or completely inert depending on the isomer supplied.
- [1] Muller, E. L., & Modro, T. A. (1993). Phosphonic systems. Part XI. Reaction of diethyl propenylphosphonate carbanion with aromatic aldehydes. Mechanistic study. Bulletin de la Société Chimique de France, 130(5), 668–672. View Source
